2-(Propylamino)-4-phenoxy-1-butanol

Description

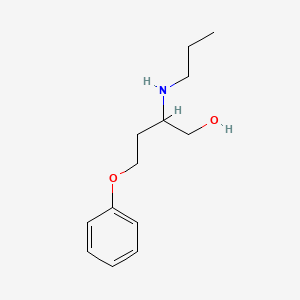

2-(Propylamino)-4-phenoxy-1-butanol is a synthetic organic compound characterized by a butanol backbone substituted with a propylamino group at position 2 and a phenoxy group at position 3. The hydroxyl group at position 1 introduces hydrogen-bonding capacity, distinguishing it from amide- or ketone-containing analogs .

Properties

Molecular Formula |

C13H21NO2 |

|---|---|

Molecular Weight |

223.31 g/mol |

IUPAC Name |

4-phenoxy-2-(propylamino)butan-1-ol |

InChI |

InChI=1S/C13H21NO2/c1-2-9-14-12(11-15)8-10-16-13-6-4-3-5-7-13/h3-7,12,14-15H,2,8-11H2,1H3 |

InChI Key |

PDCVDAAAOWQBRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(CCOC1=CC=CC=C1)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Differences

- Backbone and Functional Groups: Prilocaine () features an amide-linked toluidine group, enhancing stability and prolonging its anesthetic effect compared to alcohol-containing compounds . Benzodioxol and Phenyl Ketones (): The ketone group in 1-(1,3-benzodioxol-5-yl)-2-(propylamino)-1-butanone reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, likely increasing its lipophilicity and blood-brain barrier penetration . Ethylamino vs. Propylamino: The shorter ethyl chain in 2-(ethylamino)-1-phenylpentan-1-one () may reduce hydrophobic interactions compared to the propylamino group, affecting receptor binding affinity .

- Substituent Position: The 4-phenoxy group in the target compound may sterically hinder interactions compared to ortho-substituted analogs like Prilocaine, which has a toluidine group at position 2 .

- Applications: Prilocaine’s amide structure is critical for its local anesthetic action, while ketone-containing analogs in are linked to stimulant effects.

Research Findings and Implications

- Solubility and Reactivity: Hydroxyl groups (target compound) generally confer higher water solubility than amides (Prilocaine) or ketones (benzodioxol analog), though this may vary with phenoxy’s lipophilicity . Fluorinated acrylates () demonstrate how propylamino groups can be tailored for non-pharmaceutical uses, such as surfactants, highlighting the versatility of this substituent .

- Ethylamino-to-propylamino substitutions () illustrate how minor alkyl chain modifications can shift activity profiles, suggesting the target compound may exhibit unique pharmacological or toxicological behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.